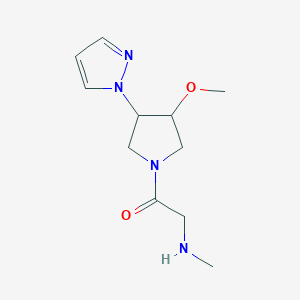![molecular formula C11H17N5O B1478481 5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 2098052-98-1](/img/structure/B1478481.png)
5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Descripción general
Descripción
5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a novel heterocyclic compound with potential applications in medicinal chemistry and biochemistry. This compound has been studied for its ability to interact with various biomolecules, including proteins, enzymes, and nucleic acids. It has also been used in synthetic organic chemistry to create a variety of compounds with unique properties.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
Research has investigated the reactivity of pyrazolo[1,5-d][1,2,4]triazin derivatives, exploring their potential in synthesizing biologically active compounds. For instance, Mironovich and Shcherbinin (2014) described the acylation of amino groups in related compounds, leading to the formation of amides with potential biological activities (Mironovich & Shcherbinin, 2014). Similarly, structural studies by Ivanov et al. (2020) on 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones highlighted the compounds' planar heterocyclic core and conjugated π-electron system, suggesting their potential for diverse chemical applications (Ivanov, Traven, & Minyaev, 2020).
Cognitive Enhancement
A notable application of a related compound, identified as a functionally selective inverse agonist at the GABA(A) alpha5 receptors, has been explored for cognitive enhancement. Jones et al. (2006) studied the pharmacokinetics and metabolism of a derivative enhancing performance in animal models of cognition (Jones et al., 2006).
Structural Analysis
The crystal structures of novel pyrazolo[5,1-c][1,2,4]triazin derivatives have been determined, providing insight into their potential for various chemical and biological applications. The compounds exhibit interesting geometrical parameters and intermolecular interactions, suggesting a basis for further study and application in materials science or pharmacology (Ivanov, Traven, & Minyaev, 2020).
Synthetic Methodologies
The development of new synthetic methodologies for pyrazolo[1,5-d][1,2,4]triazin derivatives has been a focus of research. Ivanov et al. (2017) described a novel method for halo-substitution, providing a pathway to synthesize derivatives with potential for further chemical modification or biological investigation (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Propiedades
IUPAC Name |
5-(2-aminoethyl)-2-tert-butylpyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-11(2,3)9-6-8-10(17)15(5-4-12)13-7-16(8)14-9/h6-7H,4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUPBRDHWFCXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN(C(=O)C2=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478405.png)




![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-amine](/img/structure/B1478412.png)
![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478414.png)



